3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride
CAS No.: 1185297-48-6
Cat. No.: VC3048985
Molecular Formula: C13H21Cl3N2O
Molecular Weight: 327.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185297-48-6 |
|---|---|
| Molecular Formula | C13H21Cl3N2O |
| Molecular Weight | 327.7 g/mol |
| IUPAC Name | 3-chloro-4-(2-piperidin-1-ylethoxy)aniline;dihydrochloride |
| Standard InChI | InChI=1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H |
| Standard InChI Key | RCWFDQDBHWJBGE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl |
| Canonical SMILES | C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Structural Components
The molecular structure can be broken down into several key components:
-
A phenylamine (aniline) core structure
-
A chlorine substituent at the 3-position of the phenyl ring
-
A piperidinylethoxy substituent at the 4-position
-
Two hydrochloride molecules forming the dihydrochloride salt
This structural arrangement creates a molecule with multiple functional groups capable of various interactions in biological systems or chemical reactions .
Physical and Chemical Properties
The physical and chemical properties of 3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride are essential for understanding its behavior in various environments and applications. The compound has a molecular weight of 327.7 g/mol, making it a relatively small molecule with potential for good bioavailability if used in biological studies .
Computed Properties
The following table summarizes the key computed properties of the compound:
These properties suggest that 3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride has moderate flexibility (indicated by 4 rotatable bonds) and a relatively small polar surface area, which could influence its membrane permeability . The presence of both hydrogen bond donors and acceptors enables potential interactions with biological targets or other molecules in solution.
Molecular Identifiers
For precise identification in chemical databases and literature, the compound is associated with several standardized identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H |
| InChIKey | RCWFDQDBHWJBGE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl |
| PubChem CID | 46735572 |
These identifiers provide unambiguous ways to reference the compound in scientific literature and chemical databases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume